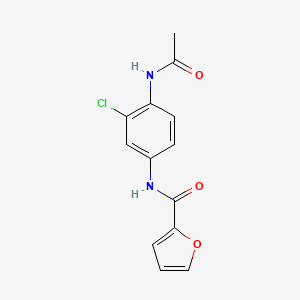
N-(3-chloro-4-acetamidophenyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-acetamidophenyl)furan-2-carboxamide is a compound that belongs to the class of furan carboxamides. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a carboxamide group, which is a functional group consisting of a carbonyl group attached to an amine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-acetamidophenyl)furan-2-carboxamide typically involves the reaction of furan-2-carbonyl chloride with 3-chloro-4-acetamidoaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, resulting in the formation of the desired carboxamide compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-acetamidophenyl)furan-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the carboxamide can be reduced to form amine derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-chloro-4-acetamidophenyl)furan-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antibacterial and antifungal agent.
Biological Research: It is used as a model compound to study the competition between singlet oxygen and triplet chromophoric dissolved organic matter in photochemical reactions.
Industrial Applications: The compound’s unique chemical structure makes it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-acetamidophenyl)furan-2-carboxamide involves its interaction with specific molecular targets. The furan ring and the carboxamide group play crucial roles in its biological activity. The compound can interact with enzymes and proteins, leading to the inhibition of their activity. Additionally, the chlorine atom on the phenyl ring can participate in halogen bonding, further enhancing its binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
Carboxine: A furan carboxamide fungicide known for its antifungal properties.
Oxicarboxine: Another furan carboxamide fungicide with a broad spectrum of activity.
Uniqueness
N-(3-chloro-4-acetamidophenyl)furan-2-carboxamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H11ClN2O3 |
|---|---|
Molecular Weight |
278.69 g/mol |
IUPAC Name |
N-(4-acetamido-3-chlorophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C13H11ClN2O3/c1-8(17)15-11-5-4-9(7-10(11)14)16-13(18)12-3-2-6-19-12/h2-7H,1H3,(H,15,17)(H,16,18) |
InChI Key |
DQFGMKVRIQUSMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propan-2-yl 4-[(2,4-dichlorophenyl)amino]-4-oxobutanoate](/img/structure/B11518236.png)
![2,2-bis[(4-methyl-1,2,5-oxadiazol-3-yl)amino]-1H-indene-1,3(2H)-dione](/img/structure/B11518240.png)
![N-[4-(1,3-benzothiazol-2-ylsulfanyl)-3-chlorophenyl]-2-chloro-5-nitrobenzamide](/img/structure/B11518246.png)
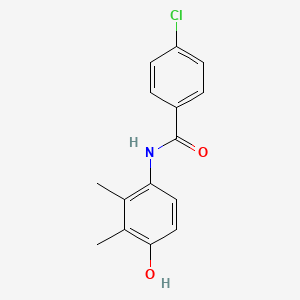
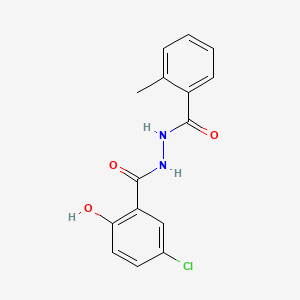
![4-(benzyloxy)-N-nitroso-N-[2-(pyridin-4-yl)ethyl]aniline](/img/structure/B11518271.png)
![1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[4-(5-sulfanyl-1,3,4-oxadiazol-2-yl)phenyl]thiourea](/img/structure/B11518273.png)
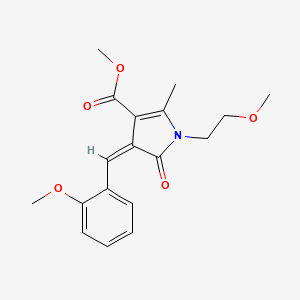
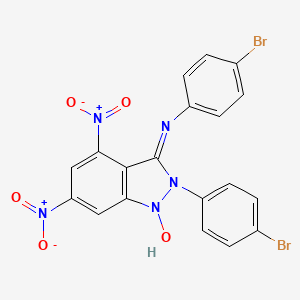
methanone](/img/structure/B11518280.png)
![2-{5-[(E)-(2-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}hydrazinylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B11518296.png)
![ethyl 2-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B11518302.png)
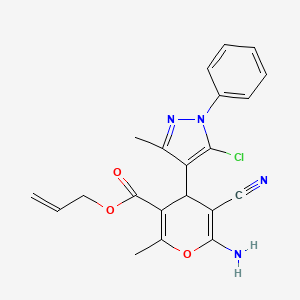
![7,7,9-Trimethyl-2-(4-methylphenyl)-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B11518314.png)
